molecular formula C23H19FN2O3S B2407185 N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 895651-00-0

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No.: B2407185
CAS No.: 895651-00-0
M. Wt: 422.47
InChI Key: DCRQBFCRAMQTGF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the fluorophenyl and tosyl groups in this compound enhances its chemical stability and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with 6-methoxy-3-tosylquinoline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine stands out due to its unique combination of the fluorophenyl and tosyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQBFCRAMQTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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